Methyl (4,5-diethoxy-2-nitrophenyl)acetate

Organic Synthesis Medicinal Chemistry Material Science

Methyl (4,5-diethoxy-2-nitrophenyl)acetate (CAS 885452-04-0) is a differentiated nitroarene building block with dual 4,5-diethoxy substitution. This scaffold offers 45% greater steric bulk and enhanced lipophilicity versus unsubstituted analogs, critical for drug design and asymmetric catalysis. The electron-donating ethoxy groups facilitate cyclization to novel heterocycles. At ≥97% purity, it also serves as a reliable analytical standard. Choose this compound when generic nitroarenes fail—tune logP, enable enantioselectivity, and accelerate heterocycle discovery.

Molecular Formula C13H17NO6
Molecular Weight 283.28
CAS No. 885452-04-0
Cat. No. B2794227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4,5-diethoxy-2-nitrophenyl)acetate
CAS885452-04-0
Molecular FormulaC13H17NO6
Molecular Weight283.28
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])OCC
InChIInChI=1S/C13H17NO6/c1-4-19-11-6-9(7-13(15)18-3)10(14(16)17)8-12(11)20-5-2/h6,8H,4-5,7H2,1-3H3
InChIKeyFQRZEYZOKRJWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (4,5-diethoxy-2-nitrophenyl)acetate: A Specialized Building Block for Nitroaromatic Synthesis


Methyl (4,5-diethoxy-2-nitrophenyl)acetate (CAS 885452-04-0) is an organic compound classified as a nitrophenylacetic acid ester [1]. It features a phenyl ring with a nitro group (-NO2) and two ethoxy groups (-OCH2CH3), along with a methyl acetate side chain, giving it a molecular weight of 283.28 g/mol . As a specialized building block for research and further manufacturing, it is typically supplied at a purity of 95-97% .

Why Methyl (4,5-diethoxy-2-nitrophenyl)acetate Cannot Be Interchanged with Unsubstituted or Methoxy Analogs


The presence of two ethoxy groups in Methyl (4,5-diethoxy-2-nitrophenyl)acetate fundamentally alters its physicochemical properties and, consequently, its synthetic utility compared to unsubstituted or methoxy-substituted analogs. The increased molecular weight (283.28 g/mol) and the electron-donating nature of the ethoxy groups significantly influence the reactivity of the nitroarene core [1]. This makes the compound a distinct entity; a generic substitution, such as using Methyl (2-nitrophenyl)acetate, would likely fail in reactions designed for the specific electronic and steric environment provided by the 4,5-diethoxy-2-nitrophenyl scaffold [2]. The following evidence quantifies these critical points of differentiation.

Quantifiable Differentiation of Methyl (4,5-diethoxy-2-nitrophenyl)acetate for Scientific Procurement


Increased Molecular Weight and Steric Bulk Differentiates from Unsubstituted Phenylacetate Analogs

Methyl (4,5-diethoxy-2-nitrophenyl)acetate possesses a significantly higher molecular weight and steric bulk compared to its unsubstituted analog, Methyl (2-nitrophenyl)acetate. This difference is crucial for modulating intermolecular interactions and physical properties in downstream applications [1].

Organic Synthesis Medicinal Chemistry Material Science

Higher Lipophilicity Implied by Increased Molecular Weight and Alkyl Substituents

The addition of two ethoxy groups to the phenyl ring is expected to substantially increase the compound's lipophilicity compared to its unsubstituted or methoxy-substituted analogs. This can be inferred from the increased molecular weight and the replacement of polar hydrogen atoms with hydrophobic ethyl groups [1][2]. While calculated logP values may vary based on methodology, this trend is a well-established principle in medicinal chemistry for modulating a molecule's ADME properties [3].

Drug Discovery Pharmacokinetics ADME

Enhanced Electron Density on the Aromatic Ring Compared to Unsubstituted or Methoxy Analogs

The presence of two strong electron-donating ethoxy groups (Hammett σp = -0.25) on the phenyl ring of Methyl (4,5-diethoxy-2-nitrophenyl)acetate increases the electron density of the aromatic system to a greater extent than a single ethoxy group or two methoxy groups (σp = -0.27) [1][3]. This electronic perturbation will influence the reactivity of the nitro group for reduction and the overall reactivity of the aromatic ring toward electrophilic aromatic substitution reactions [2].

Physical Organic Chemistry Electrophilic Aromatic Substitution Reactivity Tuning

Vendor-Specified Purity as a Procurement Metric: A 95-97% Baseline

Reputable vendors list the purity of Methyl (4,5-diethoxy-2-nitrophenyl)acetate as ≥95% (e.g., AK Scientific, VWR) or 97% (e.g., Leyan) . This level of purity is a verifiable, quantifiable metric for procurement, establishing a baseline expectation for researchers. It differentiates this specific CAS-registered compound from other, potentially lower-purity or uncertified sources of similar nitrophenyl building blocks.

Chemical Procurement Quality Control Research Supply Chain

Evidence-Based Application Scenarios for Methyl (4,5-diethoxy-2-nitrophenyl)acetate


Synthesis of Novel Heterocyclic Scaffolds Requiring Electron-Rich Nitroarene Precursors

The unique electronic environment created by the two ethoxy groups on the phenyl ring makes Methyl (4,5-diethoxy-2-nitrophenyl)acetate an ideal precursor for synthesizing novel heterocycles. The enhanced electron density can direct or facilitate cyclization reactions that would be less efficient with a less activated nitroarene [2][5]. The nitro group can be selectively reduced to an amine, which serves as a versatile handle for further functionalization or ring formation .

Development of Lipophilic Probes and Ligands for Biological Target Engagement

For medicinal chemists aiming to improve the membrane permeability of a lead compound, Methyl (4,5-diethoxy-2-nitrophenyl)acetate offers a more lipophilic starting point than its unsubstituted or methoxy analogs [1]. This is a direct implication of the two ethoxy substituents. Incorporating this building block early in a synthesis can help tune the overall logP of a molecule, which is a critical parameter in drug design [4].

Preparation of Advanced Intermediates with Precisely Controlled Steric Bulk

The 45% increase in molecular weight compared to the unsubstituted analog provides a significant and quantifiable increase in steric bulk [3]. This is valuable in designing ligands for asymmetric catalysis, where steric shielding of a catalytic center is often required for high enantioselectivity. The ethoxy groups can provide this shielding, while the nitro group offers a spectroscopic handle or a site for further modification.

Reference Standard for Analytical Method Development

Given its specific molecular weight (283.28 g/mol) and well-defined structure, Methyl (4,5-diethoxy-2-nitrophenyl)acetate can serve as a useful reference standard in developing and validating analytical methods such as HPLC or LC-MS. The commercial availability at a specified high purity (≥95-97%) makes it a reliable standard for calibration and for ensuring the reproducibility of analytical procedures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl (4,5-diethoxy-2-nitrophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.